molecular formula C17H24N4O3S2 B247003 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Katalognummer B247003
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: LIWSFPHOKIOFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in various physiological and pathological processes. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as transplant rejection.

Wirkmechanismus

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exerts its pharmacological effects by selectively inhibiting JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3 activity, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can prevent the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases and transplant rejection. This leads to a reduction in inflammation and tissue damage, as well as an improvement in clinical symptoms.
Biochemical and physiological effects:
6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include the inhibition of JAK3 activity, the suppression of cytokine production, and the modulation of immune cell function. In addition, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several advantages for laboratory experiments, including its high potency and selectivity for JAK3 inhibition, as well as its well-established synthesis and purification methods. However, there are also some limitations to its use in research, such as its relatively high cost, potential off-target effects, and the need for careful dosing and monitoring.

Zukünftige Richtungen

There are several potential future directions for research on 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and related JAK inhibitors. These include the development of more potent and selective compounds, the identification of new therapeutic indications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. In addition, there is a need for further studies on the long-term safety and efficacy of 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in different patient populations. Overall, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one represents a promising new class of drugs for the treatment of autoimmune diseases and transplant rejection, with significant potential for further research and development.

Synthesemethoden

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be synthesized using a multi-step process that involves the reaction of various starting materials, including 2-aminothiazole, cyclohexyl isocyanate, and piperazine. The synthesis involves the formation of a sulfonyl chloride intermediate, which is then reacted with the piperazine to form the final product. The purity and yield of the product can be optimized through various purification techniques, such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, it has been shown to effectively inhibit JAK activity and cytokine signaling, leading to a reduction in inflammation and immune responses. In clinical trials, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been evaluated in patients with rheumatoid arthritis, psoriasis, and transplant rejection, demonstrating promising results in terms of efficacy and safety.

Eigenschaften

Produktname

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molekularformel

C17H24N4O3S2

Molekulargewicht

396.5 g/mol

IUPAC-Name

6-(4-cyclohexylpiperazin-1-yl)sulfonyl-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C17H24N4O3S2/c1-13-15(16(22)21-11-12-25-17(21)18-13)26(23,24)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h11-12,14H,2-10H2,1H3

InChI-Schlüssel

LIWSFPHOKIOFHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)N3CCN(CC3)C4CCCCC4

Kanonische SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)N3CCN(CC3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.